molecular formula C10H14ClNO2 B1599421 Ethyl 2-(2-aminophenyl)acetate hydrochloride CAS No. 61-88-1

Ethyl 2-(2-aminophenyl)acetate hydrochloride

Cat. No. B1599421
CAS RN: 61-88-1
M. Wt: 215.67 g/mol
InChI Key: QITKMRXHUSYVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-aminophenyl)acetate hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 . It has a molecular weight of 215.67 g/mol . The IUPAC name for this compound is ethyl 2-(2-aminophenyl)acetate hydrochloride .


Molecular Structure Analysis

The InChI code for Ethyl 2-(2-aminophenyl)acetate hydrochloride is 1S/C10H13NO2.ClH/c1-2-13-10(12)7-8-5-3-4-6-9(8)11;/h3-6H,2,7,11H2,1H3;1H . Its canonical SMILES structure is CCOC(=O)CC1=CC=CC=C1N.Cl .


Physical And Chemical Properties Analysis

Ethyl 2-(2-aminophenyl)acetate hydrochloride has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 4 . The topological polar surface area is 52.3 Ų . The compound has a complexity of 170 .

Scientific Research Applications

Chemoselective Acetylation

Chemoselective acetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, has been explored using different acyl donors. Ethyl acetate, among others, was studied for its efficacy in this process. The research demonstrated the optimization of reaction conditions and discussed the mechanism and kinetics of the acetylation process, highlighting the potential use of Ethyl 2-(2-aminophenyl)acetate hydrochloride in synthesizing antimalarial drugs (Magadum & Yadav, 2018).

Comparative Metabolism

A study on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes revealed insights into the metabolic pathways of similar compounds. This research provides a framework for understanding how Ethyl 2-(2-aminophenyl)acetate hydrochloride might be metabolized and its potential implications for environmental and health safety (Coleman et al., 2000).

Synthesis and Effects on Learning and Memory

Ethyl 2-(2-aminophenyl)acetate hydrochloride has been involved in the synthesis of compounds for studying their effects on learning and memory in mice. This indicates its role in creating potential therapeutic agents for cognitive disorders (Jiang, 2006).

Diuretic Activity

The compound has been utilized in the synthesis of diuretics. Research on [(aminomethyl)aryloxy]acetic acid esters, which are structurally related, showed significant diuretic activity. This suggests possible applications of Ethyl 2-(2-aminophenyl)acetate hydrochloride in developing new diuretic agents (Lee et al., 1984).

Synthesis of Anticancer Drugs

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide from Ethyl 2-(2-aminophenyl)acetate hydrochloride demonstrates its potential in creating drugs with anticancer properties. The structural elucidation and in silico modeling targeting the VEGFr receptor underscore its application in drug discovery (Sharma et al., 2018).

Safety And Hazards

Ethyl 2-(2-aminophenyl)acetate hydrochloride is harmful if swallowed and causes skin irritation . It’s recommended to avoid ingestion and inhalation, and to wear personal protective equipment/face protection .

properties

IUPAC Name

ethyl 2-(2-aminophenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)7-8-5-3-4-6-9(8)11;/h3-6H,2,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITKMRXHUSYVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420878
Record name Ethyl (2-aminophenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-aminophenyl)acetate hydrochloride

CAS RN

61-88-1
Record name Ethyl (2-aminophenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(2-aminophenyl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(2-aminophenyl)acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-aminophenyl)acetate hydrochloride
Reactant of Route 3
Ethyl 2-(2-aminophenyl)acetate hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(2-aminophenyl)acetate hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(2-aminophenyl)acetate hydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(2-aminophenyl)acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.